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# role of (1R,3R)-Rsl3 in non-canonical ferroptosis

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Compound of Interest		
Compound Name:	(1R,3R)-Rsl3	
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An In-Depth Technical Guide on the Role of Rsl3 in Non-Canonical Ferroptosis

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The canonical pathway of ferroptosis induction is often described through the action of compounds that either deplete glutathione (GSH) or directly inhibit the selenoenzyme Glutathione Peroxidase 4 (GPX4). Rsl3 (RAS-selective lethal 3) is a well-established inducer of ferroptosis. It is crucial to distinguish between the stereoisomers of Rsl3: (1S,3R)-Rsl3 is the potent, active form that induces ferroptosis, while (1R,3R)-Rsl3 is its diastereomer and is widely used as an inactive, negative control in experiments.[1][2] This guide will focus on the mechanisms of the active (1S,3R)-Rsl3, with a particular emphasis on its emerging, non-canonical roles that extend beyond direct GPX4 inhibition.

The "canonical" mechanism of (1S,3R)-Rsl3 involves its direct binding to and inactivation of GPX4.[2][3] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage. By inhibiting GPX4, (1S,3R)-Rsl3 causes a massive accumulation of lipid reactive oxygen species (ROS), leading to membrane damage and cell death.

"Non-canonical ferroptosis" can be defined as pathways that lead to iron-dependent lipid peroxidation but are independent of the canonical system Xc<sup>-</sup>/GSH/GPX4 axis, or involve additional mechanisms beyond GPX4 inhibition. Recent evidence suggests that the action of



(1S,3R)-Rsl3 is more complex than previously understood, involving targets other than GPX4 and engaging additional signaling cascades that contribute to cellular demise.

### Non-Canonical Mechanisms of (1S,3R)-Rsl3

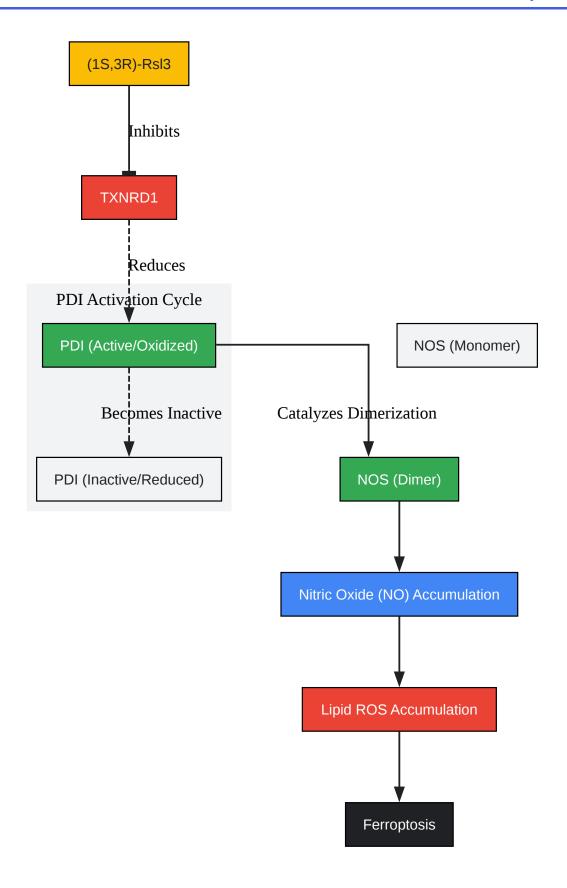
Recent studies have uncovered that while (1S,3R)-Rsl3 is a potent GPX4 inhibitor, its cellular effects may be broader, involving other selenoproteins and signaling pathways. This has led to the proposal of non-canonical mechanisms of action.

### **Inhibition of Thioredoxin Reductase 1 (TXNRD1)**

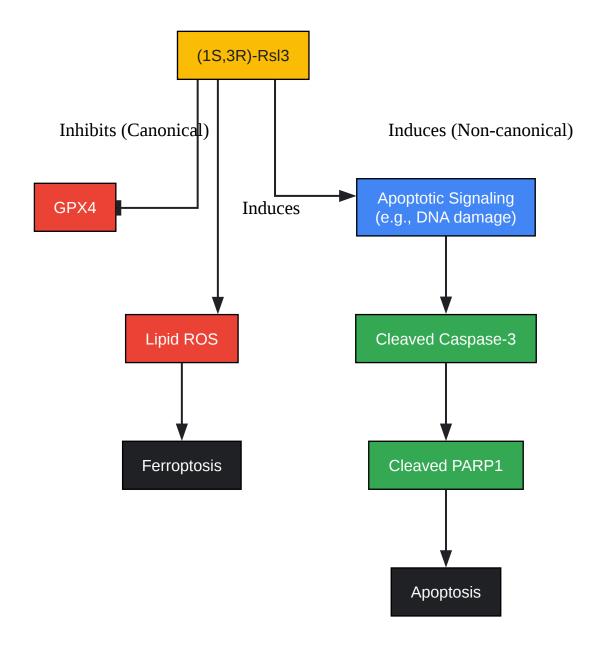
A significant non-canonical target of (1S,3R)-Rsl3 is Thioredoxin Redductase 1 (TXNRD1), another key selenoenzyme in cellular redox control. Some studies suggest that Rsl3 and the related compound ML162 are efficient inhibitors of TXNRD1 and may not directly inhibit GPX4 at all. This controversial finding suggests that some of the effects previously attributed to GPX4 inhibition might be mediated through TXNRD1.

Inhibition of TXNRD1 by (1S,3R)-Rsl3 has been shown to activate Protein Disulfide Isomerase (PDI). PDI, in its oxidized (active) state, then catalyzes the dimerization of Nitric Oxide Synthase (NOS), leading to the accumulation of nitric oxide (NO) and a subsequent increase in cellular ROS and lipid-ROS, ultimately triggering ferroptosis. This pathway represents a GPX4-independent mechanism for (1S,3R)-Rsl3 to induce ferroptotic cell death.

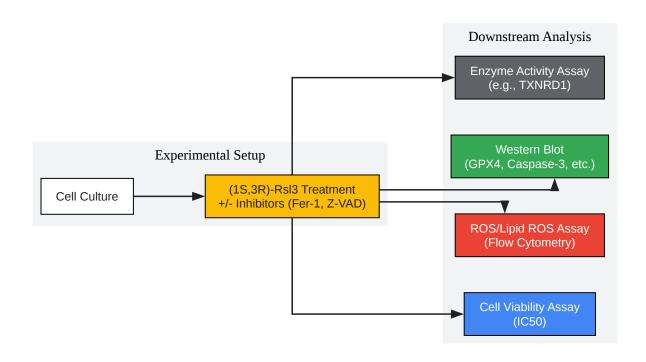












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